Product packaging for Avoparcin-alpha(Cat. No.:CAS No. 73957-86-5)

Avoparcin-alpha

Cat. No.: B3061246
CAS No.: 73957-86-5
M. Wt: 1909.2 g/mol
InChI Key: JWFVWARSGMYXRN-HTQQBIQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avoparcin-alpha is a key component of avoparcin, a complex glycopeptide antibiotic historically used as a growth promoter in animal feed . With a molecular formula of C89H102ClN9O36 and a CAS registry number of 73957-86-5, it is one of the two main chemical entities, alongside Avoparcin-beta, that constitute the avoparcin mixture . This compound is structurally similar to vancomycin, a critical glycopeptide antibiotic in human medicine . Its primary research value stems from its role in studying the emergence and spread of antimicrobial resistance (AMR), particularly vancomycin-resistant enterococci (VRE) . The use of avoparcin in agriculture has been linked to the selection of resistant bacterial strains in livestock, which can colonize the human digestive tract, demonstrating a potential pathway for the transfer of resistance genes from animals to humans . Consequently, this compound serves as an important tool for microbiological and public health research, enabling studies on resistance mechanisms, the ecology of resistant enterococci, and the impact of antibiotic use in agriculture on human health . Its application is crucial for understanding cross-resistance patterns and for developing strategies to combat multidrug-resistant Gram-positive infections. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C89H102ClN9O36 B3061246 Avoparcin-alpha CAS No. 73957-86-5

Properties

IUPAC Name

(1S,18R,19R,22S,25R,28R,40R)-4-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-49-chloro-32,35,37-trihydroxy-22-(4-hydroxyphenyl)-19-[[(2S)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H102ClN9O36/c1-31-67(106)47(91)26-58(124-31)130-52-28-53-46(90)20-38(52)21-49-80(116)98-65(86(122)123)45-24-41(103)25-51(105)60(45)44-19-37(11-18-50(44)104)63(82(118)94-49)96-84(120)64-39-22-54(78(55(23-39)129-53)135-89-79(74(113)71(110)57(30-101)132-89)133-59-27-48(92)68(107)32(2)125-59)127-42-16-9-36(10-17-42)77(134-88-76(115)73(112)70(109)56(29-100)131-88)66(85(121)95-62(83(119)97-64)35-5-12-40(102)13-6-35)99-81(117)61(93-4)34-7-14-43(15-8-34)128-87-75(114)72(111)69(108)33(3)126-87/h5-20,22-25,28,31-33,47-49,56-59,61-77,79,87-89,93,100-115H,21,26-27,29-30,91-92H2,1-4H3,(H,94,118)(H,95,121)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,122,123)/t31-,32-,33-,47+,48+,49-,56-,57+,58-,59-,61-,62-,63+,64+,65+,66+,67-,68-,69-,70-,71+,72+,73+,74-,75+,76+,77+,79+,87-,88-,89-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFVWARSGMYXRN-HTQQBIQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(CC7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)C(=C6)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C[C@H]7C(=O)N[C@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)NC(=O)[C@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)C(=C6)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)Cl)CO)O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H102ClN9O36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016501
Record name Avoparcin-alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1909.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73957-86-5
Record name Avoparcin-alpha
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avoparcin-alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avoparcin α
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVOPARCIN-.ALPHA.
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Research on Antimicrobial Activity of Avoparcin Alpha

Elucidation of Bacterial Cell Wall Synthesis Inhibition Pathway

The primary antibacterial action of avoparcin-alpha, like other glycopeptide antibiotics, is the disruption of bacterial cell wall biosynthesis. oup.comlibretexts.org The bacterial cell wall is crucial for maintaining structural integrity, and its main component is peptidoglycan, a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units cross-linked by short peptides. oup.comresearchgate.net Avoparcin (B1665849) intervenes in the late stages of peptidoglycan assembly, which occur outside the cell membrane. asm.orgnih.gov

The definitive molecular target of this compound is the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the nascent peptidoglycan precursor chains. oup.comannualreviews.orgasm.orgmdpi.com These precursors, specifically the lipid-linked disaccharide-pentapeptide monomer known as Lipid II, are essential building blocks for the growing peptidoglycan network. oup.comannualreviews.org this compound forms a stable, non-covalent complex with the D-Ala-D-Ala terminus. annualreviews.org This binding physically obstructs the precursor, preventing it from being incorporated into the cell wall. asm.orgnih.gov The interaction is highly specific; in resistant bacteria, the modification of this terminus to D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser) dramatically reduces the binding affinity of glycopeptides. acs.orgmdpi.com This change from an amide to an ester bond in D-Ala-D-Lac, for instance, results in the loss of a critical hydrogen bond donor, reducing vancomycin's affinity by about 1000-fold. annualreviews.orgacs.orgmdpi.com

By sequestering the D-Ala-D-Ala termini of the peptidoglycan precursors, this compound effectively inhibits two crucial enzymatic steps required for cell wall maturation: transpeptidation and transglycosylation. annualreviews.orgasm.orgmdpi.com

Transpeptidation: This process, catalyzed by transpeptidase enzymes (also known as penicillin-binding proteins or PBPs), creates the peptide cross-links between adjacent glycan strands, giving the cell wall its rigid, mesh-like structure. researchgate.netannualreviews.org Avoparcin's binding to the pentapeptide substrate physically blocks the active site of the transpeptidases, preventing the cross-linking reaction. asm.organnualreviews.org

Transglycosylation: This reaction involves the polymerization of the glycan strands by adding new disaccharide-pentapeptide units from Lipid II to the growing chain, a process catalyzed by transglycosylase enzymes. oup.comannualreviews.org By binding to Lipid II, this compound can also sterically hinder the action of transglycosylases, thus halting the elongation of the peptidoglycan backbone. annualreviews.organnualreviews.org

This dual inhibition of both cross-linking and polymerization weakens the cell wall, leading to a loss of structural integrity and ultimately causing bacterial cell lysis due to internal osmotic pressure. nih.govdoseme-rx.com

Interaction with Peptidoglycan Precursor Termini (D-Ala-D-Ala)

Comparative Mechanistic Studies with Structurally Related Glycopeptide Antibiotics (e.g., Vancomycin)

This compound belongs to the same class of glycopeptide antibiotics as vancomycin (B549263) and shares a fundamentally similar mechanism of action. oup.comannualreviews.org Both antibiotics target the D-Ala-D-Ala termini of peptidoglycan precursors to inhibit cell wall synthesis. oup.comasm.org However, there are structural distinctions and resulting nuances in their activity.

Structurally, glycopeptides can be classified into groups based on the amino acid residues at specific positions. Vancomycin is a Group I glycopeptide, characterized by aliphatic residues at positions 1 and 3. annualreviews.org In contrast, avoparcin is a Group II glycopeptide, which contains individual aromatic residues at these positions. annualreviews.org

Studies using electrospray ionization mass spectrometry to determine the binding affinities of avoparcin and vancomycin to a range of synthetic bacterial cell-wall receptor-mimicking peptides have shown that their affinities are of the same order. capes.gov.broup.com However, subtle differences exist; for example, β-avoparcin, which differs slightly from α-avoparcin, generally displays slightly higher binding affinities than α-avoparcin for peptides that bind strongly. capes.gov.broup.comresearchgate.net The structural similarity and shared mechanism are so close that the use of avoparcin as a growth promoter in animals was linked to the emergence of cross-resistance to vancomycin in enterococci (VRE). capes.gov.brnih.gov

FeatureThis compoundVancomycin
Glycopeptide GroupGroup II (aromatic residues at positions 1 and 3) annualreviews.orgGroup I (aliphatic residues at positions 1 and 3) annualreviews.org
Primary MechanismInhibition of cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors. oup.comasm.org
Enzymes InhibitedInhibits transpeptidation and transglycosylation by sequestering the substrate. annualreviews.orgasm.orgmdpi.com
Binding Affinity to D-Ala-D-AlaComparable to vancomycin. capes.gov.broup.com β-avoparcin shows slightly higher affinity than α-avoparcin for some precursors. oup.comresearchgate.netHigh affinity, forms a complex via five hydrogen bonds. annualreviews.org
Resistance MechanismReduced binding affinity due to modification of target to D-Ala-D-Lac or D-Ala-D-Ser. acs.org

Structural Basis of Receptor Binding Affinity

The high affinity of this compound for its D-Ala-D-Ala target is based on a precise network of intermolecular interactions. The glycopeptide's rigid, cup-shaped aglycone backbone forms a binding pocket that is stereochemically complementary to the D-Ala-D-Ala dipeptide. annualreviews.org

Biosynthesis and Biotechnological Production Research of Avoparcin Alpha

Producer Microorganism Biology and Strain Development

The primary producer of the avoparcin (B1665849) complex is the actinomycete Amycolatopsis coloradensis. mdpi.comresearchgate.netresearchgate.netseqco.de Research into this microorganism's biology and the development of hyperproducing strains are crucial for efficient biotechnological production.

Amycolatopsis coloradensis ATCC 53629 Fermentation Systems

The strain Amycolatopsis coloradensis ATCC 53629 is the recognized producer of avoparcin. mdpi.comresearchgate.netresearchgate.netseqco.de Fermentation of this strain is the foundational process for producing the avoparcin complex, which includes both α-avoparcin and β-avoparcin. mdpi.comresearchgate.netresearchgate.net Studies have focused on establishing stable and productive fermentation systems using this strain, which is preserved in master and working cell banks to ensure consistency in production batches. mdpi.com The fermentation process involves cultivating the microorganism in a nutrient-rich medium under controlled conditions to encourage the synthesis of avoparcin.

Morphological Variants and Selection of Hyperproducing Strains (e.g., Strain C14)

Within the A. coloradensis ATCC 53629 population, there exists a degree of natural heterogeneity, leading to the emergence of morphological variants. mdpi.comresearchgate.net Researchers have successfully exploited this by selecting for specific colony morphologies that exhibit enhanced production of the avoparcin complex. mdpi.comunimib.it One such high-producing variant, designated as strain C14, displays a non-spore-forming phenotype. mdpi.comseqco.de The selection of these hyperproducing strains, like C14, is a key strategy in strain improvement programs aimed at increasing the yield of secondary metabolites. unimib.it This selection, combined with optimized fermentation media, has led to significant increases in productivity, reaching up to 9 g/L of the avoparcin complex in flask fermentations. mdpi.comresearchgate.netresearchgate.netseqco.de This demonstrates the potential of leveraging natural microbial diversity for industrial applications. unimib.it

Streptomyces candidus as a Reported Producer and Comparative Biosynthesis

While A. coloradensis is the primary focus of recent research, Streptomyces candidus has also been reported as a producer of avoparcin. wikipedia.orgmedkoo.comsmw.chresearchgate.netfao.org Historically, avoparcin was described as being produced by the fermentation of a strain of S. candidus. researchgate.net Some scientific literature indicates that the organism initially identified as S. candidus was later reclassified as Amycolatopsis coloradensis. researchgate.net This highlights the evolving nature of microbial taxonomy and the importance of accurate strain identification in biotechnological processes. Comparative biosynthesis studies between these reported producers could offer insights into the genetic and metabolic determinants of avoparcin production.

Optimization of Fermentation Processes and Media for Avoparcin-alpha Production

To maximize the yield of this compound, meticulous optimization of the fermentation process and the composition of the culture medium is essential. mdpi.comnih.gov This involves a deep understanding of the microorganism's metabolic requirements and the influence of physical and chemical parameters on antibiotic synthesis.

Carbon and Nitrogen Source Metabolism in Glycopeptide Biosynthesis

The biosynthesis of glycopeptide antibiotics like avoparcin is intricately linked to the primary metabolism of the producing microorganism, particularly the utilization of carbon and nitrogen sources. deu.edu.tr For A. coloradensis C14, a fermentation medium designated BCS360, containing both glucose and glycerol (B35011) as carbon sources, proved effective. mdpi.com The production of avoparcin was observed to commence around the time of glucose depletion and continued as glycerol was consumed. mdpi.com

Actinomycetes, including Amycolatopsis, possess complex metabolic systems to efficiently utilize various carbon and nitrogen sources. The central carbon metabolism, including glycolysis and the TCA cycle, provides the necessary precursor molecules and energy for the synthesis of complex secondary metabolites. deu.edu.tr The availability and type of nitrogen sources also play a critical role, as amino acids are key building blocks for the peptide backbone of glycopeptides. The regulation of these primary metabolic pathways is crucial for directing metabolic flux towards the production of the desired antibiotic. deu.edu.trmdpi.com

Physicochemical Parameter Control (pH, Aeration) in Bioreactor Systems

Maintaining optimal physicochemical conditions within the bioreactor is paramount for successful fermentation. frontiersin.orgethernet.edu.etresearchgate.net Key parameters that require stringent control include pH and aeration.

Aeration is another critical factor, as the biosynthesis of many secondary metabolites is an aerobic process. frontiersin.org Adequate oxygen supply is necessary for cell growth and product formation. In bioreactor cultivations, aeration rates are carefully controlled, often in conjunction with agitation, to ensure sufficient dissolved oxygen levels. unimib.itfrontiersin.org For instance, in related bioreactor studies, aeration rates of 2 L/min have been used. unimib.it The interplay between aeration and agitation is complex, as high agitation speeds can cause shear stress on the mycelia. frontiersin.org Therefore, optimizing these parameters is a balancing act to provide sufficient oxygen while minimizing physical damage to the microorganism. frontiersin.orgresearchgate.net

Isolation and Characterization of Biosynthetic Intermediates and Related Molecules

The study of biosynthetic intermediates and related molecules in the production of avoparcin provides crucial insights into the metabolic pathways of the producing organism, Amycolatopsis coloradensis. This understanding can lead to the optimization of fermentation processes and the discovery of novel, structurally related compounds with potential biological activity.

Analysis of Alpha- and Beta-Avoparcin Complex Composition and Ratio

The avoparcin complex, as commercially produced, is primarily a mixture of two main components: α-avoparcin and β-avoparcin. mdpi.com These two forms are structurally very similar, with the key difference being an additional chlorine atom on one of the aromatic rings of β-avoparcin. mdpi.comuu.nl This seemingly minor structural variation has a notable impact on their relative abundance and biological activity.

In typical fermentation broths of Amycolatopsis coloradensis, β-avoparcin is the major component, while α-avoparcin is produced in smaller quantities. mdpi.com The ratio of α- to β-avoparcin has been reported in the literature to be approximately 1:3 or 1:4. mst.edu Analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation and quantification of these two components. mdpi.comresearchgate.net Competition experiments have shown that β-avoparcin is roughly three times more active than α-avoparcin. uu.nl

The composition of the avoparcin complex can be influenced by the specific strain of A. coloradensis and the fermentation conditions employed. mdpi.comresearchgate.net Research has shown that different morphological variants of the producing strain can exhibit varying productivity levels of the avoparcin complex. mdpi.comresearchgate.net

Table 1: Comparison of Alpha- and Beta-Avoparcin

Featureα-Avoparcinβ-Avoparcin
Relative Abundance Minor componentMajor component
Structural Difference Lacks a chlorine atom present in β-avoparcinContains an additional chlorine atom
Reported Ratio (α:β) 13 to 4
Relative Activity Less activeApproximately 3x more active than α-avoparcin

Identification of Novel Avoparcin-like Glycopeptides (e.g., Ristosamynil-avoparcin)

Recent investigations into the fermentation products of Amycolatopsis coloradensis ATCC 53629 have led to the discovery of previously undescribed avoparcin-like molecules. mdpi.comresearchgate.net While setting up the production of the avoparcin complex for use as an analytical standard, researchers identified novel glycopeptides that bear an additional ristosamine (B1219620) sugar unit. mdpi.com These new compounds have been named α-ristosamynil-avoparcin and β-ristosamynil-avoparcin. mdpi.comresearchgate.netresearchgate.net

The identification of these novel molecules was achieved through a combination of analytical techniques. HPLC analysis of the purified avoparcin complex revealed two additional peaks alongside those of α- and β-avoparcin. researchgate.net The UV absorption spectra of these new peaks were very similar to those of the known avoparcins, suggesting a close structural relationship. researchgate.net Subsequent analysis by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the presence of an extra ristosamine unit. mdpi.com

The formation of these ristosamynil-avoparcins is significant, as avoparcin fermentation products with additional sugar units had not been previously described. mdpi.com It was found that the sum of α- and β-ristosamynil-avoparcin can constitute approximately 30% of the total avoparcin complex after purification with affinity resins. mdpi.com This discovery highlights the metabolic plasticity of A. coloradensis and opens up possibilities for generating novel glycopeptide derivatives through fermentation.

Other research has identified different avoparcin-like compounds, such as chloropolysporins A, B, and C, which are structurally related to β-avoparcin but differ in the presence of a vancomycinic acid moiety and a glucose sugar instead of ristosaminylglucose in the side chain. nih.gov

Table 2: Identified Avoparcin-like Glycopeptides

CompoundStructural Modification from AvoparcinProducing Organism
α-Ristosamynil-avoparcin Additional ristosamine unit on α-avoparcinAmycolatopsis coloradensis ATCC 53629
β-Ristosamynil-avoparcin Additional ristosamine unit on β-avoparcinAmycolatopsis coloradensis ATCC 53629
Chloropolysporin A, B, C Contains vancomycinic acid moiety and glucose instead of ristosaminylglucoseFaenia interjecta sp. nov.

Research on Antimicrobial Resistance Mechanisms and Epidemiology Linked to Avoparcin Alpha

Molecular Basis of Glycopeptide Resistance Induced by Avoparcin-alpha Exposure

The use of this compound in animal agriculture has been linked to the selection and proliferation of bacteria resistant to glycopeptide antibiotics. This resistance is primarily rooted in specific genetic modifications that alter the bacterial cell wall, the target of these antibiotics.

Role of the vanA Operon and Associated Glycopeptide Resistance Genes (vanH, vanX)

The primary mechanism for high-level resistance to this compound is conferred by the vanA operon. This cluster of genes orchestrates the production of a modified bacterial cell wall precursor that exhibits low affinity for glycopeptide antibiotics. The operon includes the regulatory genes vanS and vanR, and the resistance genes vanH, vanA, and vanX.

When a bacterium is exposed to a glycopeptide like this compound, the VanS protein acts as a sensor, initiating a signaling cascade that activates the VanR response regulator. This activation triggers the transcription of the resistance genes. The vanH gene codes for a dehydrogenase that produces D-lactate. The vanA gene encodes a ligase that synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac). Concurrently, the vanX gene produces a dipeptidase that breaks down the normal D-alanyl-D-alanine (D-Ala-D-Ala) precursors, which are the susceptible targets of glycopeptides. This coordinated action ensures the bacterial cell wall is built with the resistant D-Ala-D-Lac terminus.

Biochemical Alterations in Peptidoglycan Precursor Termini (e.g., D-Ala-D-Lac, D-Ala-D-Ser)

The core of this compound resistance lies in the biochemical modification of the peptidoglycan precursor's terminal structure. In susceptible bacteria, these precursors end in a D-Ala-D-Ala sequence, which is the binding site for glycopeptide antibiotics. The binding of the antibiotic to this site obstructs the enzymes responsible for cross-linking the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to bacterial death.

In resistant bacteria, the vanA gene cluster facilitates the replacement of the terminal D-alanine with a D-lactate molecule, forming a D-Ala-D-Lac terminus. This substitution eliminates a crucial hydrogen bond necessary for the stable binding of the glycopeptide antibiotic, reducing the binding affinity by a factor of approximately 1,000. A less common modification involves the substitution with D-serine, creating a D-Ala-D-Ser terminus, which also confers resistance, albeit to a lesser degree.

Horizontal Gene Transfer Mechanisms of Resistance Determinants

The rapid spread of resistance to this compound is largely due to the location of the resistance genes on mobile genetic elements such as plasmids and transposons. The vanA operon is frequently found on the transposon Tn1546, which can be transferred between bacteria through a process called conjugation. This horizontal gene transfer allows for the dissemination of resistance not only between bacteria of the same species but also across different species and genera, such as from Enterococcus faecalis to the significant human pathogen Staphylococcus aureus. This mobility of resistance genes has been a critical factor in the spread of glycopeptide resistance from animal reservoirs to human clinical settings.

Cross-Resistance Phenomena with Clinically Important Glycopeptides (e.g., Vancomycin)

A major public health concern associated with the use of avoparcin (B1665849) in livestock was the development of cross-resistance to vancomycin (B549263), a glycopeptide antibiotic of last resort for treating serious infections in humans. Avoparcin and vancomycin possess similar molecular structures and share the same mechanism of action, targeting the D-Ala-D-Ala terminus of peptidoglycan precursors.

As a result, the resistance mechanism conferred by the vanA operon, which alters the target to D-Ala-D-Lac, is effective against both avoparcin and vancomycin. The use of avoparcin in animals therefore created a selective pressure that favored the emergence of vancomycin-resistant enterococci (VRE), which could then be transmitted to humans. This phenomenon of cross-resistance was a pivotal piece of evidence that led to the prohibition of avoparcin as a growth promoter in animals in numerous countries.

Surveillance and Persistence of Avoparcin-Related Resistance in Post-Regulation Environments

Following the ban of avoparcin in animal feed, extensive surveillance has been conducted to monitor the prevalence of VRE in animal and environmental samples. The primary goal was to assess the impact of the ban on the levels of glycopeptide resistance.

Longitudinal Studies on Vancomycin-Resistant Enterococci (VRE) Prevalence in Animal and Environmental Populations

Longitudinal studies have demonstrated a general decline in the prevalence of VRE in livestock populations after the cessation of avoparcin use. For example, in countries like Denmark and Germany, a significant reduction in VRE was observed in poultry and swine following the ban.

However, the resistance has not been completely eliminated. Vancomycin-resistant enterococci, particularly those carrying the vanA gene, have shown a notable ability to persist in farm environments for extended periods even without the selective pressure of avoparcin. This persistence may be facilitated by the stability of the genetic elements carrying the resistance genes and potential co-selection by other antimicrobial agents still in use. The continued presence of VRE in these reservoirs, though at lower levels, signifies a persistent, albeit reduced, risk of transmission to humans.

Interactive Data Table: VRE Prevalence in Broilers Before and After Avoparcin Ban

A table with VRE prevalence data in broilers from different countries before and after the avoparcin ban.

CountryYear of BanPre-Ban PrevalencePost-Ban Prevalence (Year)
Denmark199572.7%5.8% (1999)
Germany1996HighSignificant Decrease
Norway199515%<1% (2000)

Environmental Reservoirs of Resistance Genes and Resistant Bacteria (e.g., Soil, Water, Manure, Sewage, Broiler Sheds)

The use of avoparcin in animal agriculture has contributed to the widespread dissemination of vancomycin-resistant enterococci (VRE) and associated resistance genes in various environmental compartments. asm.orgucpress.edu These environments serve as reservoirs, facilitating the persistence and potential transfer of resistance to other bacteria, including human pathogens.

Soil and Manure: Animal manure is a primary vehicle for the introduction of antibiotic residues and resistant bacteria into the environment. mdpi.comnih.gov Studies have shown that a significant portion of administered antibiotics, between 30% and 90%, is excreted in feces, often as unmetabolized compounds. mdpi.com This leads to the contamination of soil when manure is used as fertilizer. nih.govnih.gov Vancomycin resistance genes, such as vanA, have been detected in poultry manure and pig slurry. scirp.org In Spain, the vanA gene was found in over 60% of poultry manure samples, even years after the ban of avoparcin, highlighting the persistence of these genes in the farm environment. scirp.org The soil acts as a reservoir for these resistance genes, which can then be transferred to the broader environment. fao.orgresearchgate.net

Water and Sewage: Wastewater treatment plants (WWTPs) are significant collection points for antibiotic resistance genes from various sources, including hospitals and communities. sbmicrobiologia.org.brfrontiersin.org VRE carrying the vanA gene are frequently detected in both raw and treated wastewater, indicating that these facilities can act as conduits for the spread of resistance into aquatic environments. sbmicrobiologia.org.brresearchgate.net Studies have identified multidrug-resistant VRE in WWTP effluents, with some strains belonging to sequence types commonly associated with hospital outbreaks. sbmicrobiologia.org.brfrontiersin.org The presence of vanA in treated wastewater, which is often released into rivers, raises concerns about the contamination of surface waters used for irrigation and recreation. sbmicrobiologia.org.br Vancomycin itself has been detected in wastewater at concentrations that could potentially influence the selection and maintenance of resistant strains. mdpi.com

Broiler Sheds: The environment within broiler houses has been identified as a critical reservoir for VRE. Even after the ban of avoparcin, VRE can persist in broiler farms for years. capes.gov.br Studies in Norway demonstrated that VRE could be isolated from the farm environment even after cleaning and disinfection procedures between flocks. capes.gov.brresearchgate.net This persistence in the broiler house environment, including on feeding machinery and in feed troughs, leads to the rapid colonization of new flocks. The continued presence of VRE in these environments, even without the selective pressure of avoparcin, suggests that other factors contribute to their persistence. researchgate.net

Table 1: Detection of vanA Resistance Gene in Various Environmental Reservoirs

Role of Co-selection by Other Antimicrobials in Resistance Persistence

The persistence of vancomycin resistance, even after the discontinuation of avoparcin use, is a complex phenomenon influenced by co-selection. researchgate.netcdnsciencepub.com Co-selection occurs when the use of one antimicrobial agent promotes the selection and maintenance of resistance to another, often because the resistance genes are physically linked on the same mobile genetic element, such as a plasmid or transposon. nih.govreactgroup.org

Research has shown that genes conferring resistance to different classes of antibiotics, as well as heavy metals, can be located on the same plasmid. reactgroup.orgtandfonline.com For instance, the use of macrolides, such as erythromycin, in animal production may have contributed to the co-selection of resistance to glycopeptides. tandfonline.com In Taiwan, a study on chicken farms after the avoparcin ban found that all VRE isolates were also resistant to tetracycline (B611298) and erythromycin, suggesting that the continued use of these antibiotics could be co-selecting for vancomycin resistance. researchgate.net

Heavy metals like zinc and copper, which are often used as feed supplements in animal production, can also exert selective pressure that favors the survival of bacteria carrying antibiotic resistance genes. tandfonline.comfrontiersin.org This is because the genes for metal resistance and antibiotic resistance can be located on the same mobile genetic elements. frontiersin.org The phenomenon of co-resistance, where resistance genes for different compounds are linked, is a significant factor in the persistence of the vanA gene cluster in the absence of glycopeptide selection pressure. nih.gov For example, in one study, the transfer of the vanA gene in a human volunteer was accompanied by the co-transfer of genes conferring resistance to virginiamycin and erythromycin. asm.org This indicates that the use of other antimicrobials in animal production can inadvertently maintain the reservoir of vancomycin resistance.

Table 2: Examples of Co-selection for Vancomycin Resistance

Contributions to the Global Resistome and One Health Implications of Antimicrobial Resistance

The use of avoparcin in animal agriculture has had a significant impact on the global "resistome," which encompasses all antibiotic resistance genes in both pathogenic and non-pathogenic bacteria. asm.orgfao.orgmdpi.com The selection for vancomycin resistance in animal populations has led to the dissemination of these resistance genes into the wider environment, contributing to a global pool of resistance determinants. asm.org

The One Health concept acknowledges the interconnectedness of human, animal, and environmental health, and antimicrobial resistance is a prime example of a One Health issue. asm.orgnih.govnih.gov The transfer of resistance genes from animal-associated bacteria to human pathogens is a major public health concern. tandfonline.comresearchgate.net Research has demonstrated that the horizontal transfer of the vanA gene from Enterococcus faecium of animal origin to strains of human origin can occur in the human gut. asm.orgresearchgate.netoup.com This transfer turns the commensal gut microbiota into a potential reservoir for clinically significant resistance genes.

The widespread presence of VRE and vanA genes in the environment, including soil, water, and food products, increases the avenues for human exposure and the potential for these genes to enter the human microbial community. asm.org Even though the use of avoparcin has been banned in many countries, the persistence of vancomycin resistance highlights the long-term consequences of antimicrobial use in agriculture. researchgate.netmdpi.com The continued presence of VRE in agricultural settings, maintained in part by co-selection, means that the risk of transmission to humans remains. researchgate.net This underscores the need for a holistic, One Health approach to antimicrobial stewardship, encompassing prudent use in both human and veterinary medicine, as well as measures to mitigate environmental contamination. asm.orgnih.gov

Analytical Methodologies for Avoparcin Alpha Research

Spectrometric Techniques for Quantitative Analysis and Structural Elucidation

Spectrometric methods are fundamental in the analysis of Avoparcin-alpha, providing both quantitative data and deep insights into its molecular structure and interactions.

Electrospray Ionization Mass Spectrometry (ESI-MS) has proven to be a powerful and efficient tool for determining the solution-phase affinity constants of this compound with various bacterial cell-wall receptor-mimicking peptides. capes.gov.broup.comnih.gov This affinity ESI-MS method allows for the parallel determination of multiple binding constants in complex mixtures of antibiotics and receptors. capes.gov.broup.comresearchgate.net Studies using this technique have shown that the binding affinities of both α- and β-avoparcin are of the same order as the related glycopeptide antibiotic, vancomycin (B549263), when tested against a range of receptor-mimicking peptides. oup.comnih.govresearchgate.net Research indicates that β-avoparcin generally exhibits slightly higher binding affinities than α-avoparcin, especially for peptides that bind strongly. oup.comresearchgate.net The similarity in structure and binding affinity between avoparcin (B1665849) and vancomycin supports the hypothesis that the use of avoparcin may be linked to the emergence of vancomycin-resistant enterococci (VRE). oup.comresearchgate.net

For the sensitive and selective detection of this compound residues in complex biological matrices such as animal tissues and milk, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov These methods achieve high sensitivity by using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. researchgate.netnih.gov The major product ions of the triply charged precursor ion [M+3H]³⁺ for this compound are monitored for quantification. researchgate.netnih.gov For instance, a common transition monitored for α-avoparcin is m/z 637 → 86/113/130. researchgate.netnih.gov Sample preparation is critical and often involves extraction with agents like 5% trifluoroacetic acid followed by a tandem solid-phase extraction (SPE) cleanup, for example, using an ion-exchange (SAX) and a C18 cartridge. nih.gov This rigorous cleanup helps to minimize ion suppression from the sample matrix. nih.gov The instrumental limits of detection (LODs) using LC-MS/MS can be as low as 3 ng/mL. researchgate.netnih.gov

Table 1: LC-MS/MS Parameters for this compound Detection in Animal Tissues and Milk

ParameterDetailsSource
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) researchgate.net, nih.gov
Ionization Mode Electrospray Ionization Positive (ESI+) researchgate.net, nih.gov
Monitored Ion (Precursor) [M+3H]³⁺ researchgate.net, nih.gov
MRM Transition (α-avoparcin) m/z 637 → 86/113/130 researchgate.net, nih.gov
MRM Transition (β-avoparcin) m/z 649 → 86/113/130 researchgate.net, nih.gov
Instrumental LOD 3 ng/mL researchgate.net, nih.gov
Sample Preparation Extraction with 5% TFA; tandem-SPE cleanup (SAX and C18 cartridges) nih.gov
Quantifiable Limits in Matrix Milk: 5 ppb, Beef: 10 ppb, Chicken: 25 ppb nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Binding Affinity and Detection

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of this compound from its related components and from complex matrix interferences prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of avoparcin, often used to separate its major components, α- and β-avoparcin. epa.govjst.go.jpmdpi.com A common approach involves reversed-phase chromatography using a C18 column. epa.govmst.edu For example, an analytical method for residual avoparcin in chicken muscle utilized a Cosmosil 5C18-AR column with a mobile phase consisting of 2.5% acetic acid, 0.01 M sodium heptane (B126788) sulfonic acid, and acetonitrile (B52724) (88.5:11.5) at a pH of 4.0. epa.govjst.go.jp

The use of a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, provides a significant advantage. scioninstruments.commeasurlabs.com A DAD measures absorbance across a wide range of wavelengths simultaneously, generating a complete UV-Vis spectrum for each point in the chromatogram. scioninstruments.com This capability is useful for method development, peak purity assessment, and analyte identification based on spectral characteristics. scioninstruments.comphcog.com For avoparcin analysis, detection is often performed at a wavelength of 280 nm. epa.gov The DAD can confirm the identity of the separated α- and β-avoparcin peaks and help distinguish them from other co-eluting impurities. researchgate.netmdpi.com

Table 2: Representative HPLC-DAD Conditions for this compound Analysis

ParameterDetailsSource
Technique High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) epa.gov, jst.go.jp
Column Cosmosil 5C18-AR (4.6 mm x 25 cm) epa.gov, jst.go.jp
Mobile Phase Isocratic: 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0 epa.gov
Detection UV at 280 nm epa.gov
Application Determination of residual α- and β-avoparcin in chicken muscle epa.gov, jst.go.jp
Detection Limit (UV) 0.5 µg/g jst.go.jp

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of glycopeptide antibiotics, including avoparcin. researchgate.netmdpi.com It is particularly valuable for the analysis of complex mixtures and for chiral separations. future4200.comspringernature.com In CE, enantiomers can be separated by adding a chiral selector to the background electrolyte, which forms diastereomeric complexes with differing mobilities. Glycopeptides like avoparcin are themselves effective chiral selectors for the enantioseparation of various compounds. mdpi.comresearchgate.net

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been used for the separation of related glycopeptides such as α-avoparcin, β-avoparcin, ristocetin (B1679390) A, and vancomycin. researchgate.net This technique employs micelles, such as those formed by sodium dodecyl sulfate (B86663) (SDS), as a pseudostationary phase to facilitate the separation based on the analytes' differential partitioning. researchgate.net

Hydrophilic Interaction Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography, especially for the analysis of highly polar compounds like this compound that show poor retention on C18 columns. researchgate.netnih.govamsbiopharma.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. amsbiopharma.com This technique has been successfully applied to the determination of avoparcin in complex matrices like kidney tissue. researchgate.netcapes.gov.br

In one method, avoparcin was extracted from swine kidney using pressurized hot water and concentrated by solid-phase extraction (SPE) on a polyhydroxyethyl aspartamide HILIC material. capes.gov.br The subsequent chromatographic separation was performed on a HILIC column (200 Å, 5 µm) with an eluent of 47% aqueous 15 mM triethylammonium (B8662869) phosphate (B84403) in acetonitrile, achieving a retention time of less than 15 minutes. capes.gov.br The use of HILIC is advantageous as it often provides complementary selectivity to reversed-phase methods and can be readily coupled with mass spectrometry because it avoids the need for non-volatile ion-pair reagents. nih.gov

Table 3: HILIC Method for Avoparcin Analysis in Kidney Samples

ParameterDetailsSource
Technique Hydrophilic Interaction Chromatography (HILIC) capes.gov.br, researchgate.net
Sample Matrix Swine Kidney capes.gov.br
Extraction Pressurized hot water (75°C, 50 atm) with 30% ethanol (B145695) capes.gov.br
SPE Cleanup Polyhydroxyethyl aspartamide sorbent capes.gov.br, researchgate.net
HILIC Column PolyHYDROXYETHYL A (200 Å, 5 µm) capes.gov.br, researchgate.net
Mobile Phase 47% aqueous 15 mM triethylammonium phosphate in acetonitrile capes.gov.br
Detection UV at 225 nm capes.gov.br
Average Recovery 108% capes.gov.br

Capillary Electrophoresis (CE) for Complex Analysis and Enantioseparation

Advanced Sample Preparation Strategies for this compound Research in Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex samples, such as animal tissues, milk, and environmental matrices, necessitates sophisticated sample preparation techniques to remove interfering substances and concentrate the analyte prior to analysis. Modern extraction and purification strategies are pivotal for achieving the low detection limits required for residue monitoring and research.

Solid-Phase Extraction (SPE) Techniques (e.g., Tandem-SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that isolates analytes from a liquid sample by adsorbing them onto a solid stationary phase. For complex glycopeptides like this compound, advanced SPE methodologies, including tandem SPE, have been developed to enhance selectivity and cleanup efficiency.

One highly selective method for determining avoparcin residues in animal tissues and milk employs a tandem-SPE approach. researchgate.net This procedure involves an initial extraction followed by a two-step SPE cleanup. The sample is first extracted using 5% trifluoroacetic acid (TFA). The subsequent cleanup utilizes an ion-exchange (SAX) cartridge followed by an InertSep C18-A cartridge. researchgate.net This dual-cartridge system effectively reduces matrix effects, such as ion suppression, which is crucial for sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Tandem SPE techniques, which may incorporate different sorbents like hydrophilic-lipophilic balance (HLB) and mixed-mode cation exchange (MCX), are designed to capture a wide range of compounds and are particularly useful for non-target analysis in complex matrices like wastewater. nih.gov

Another approach involves using SPE for purification after a primary solvent extraction. For instance, avoparcin can be extracted from chicken muscle using a methanol-sulfuric acid mixture, after which the extract is purified on a Sep-pak C18 cartridge. epa.gov Furthermore, for concentrating aqueous extracts derived from methods like pressurized hot water extraction, SPE based on hydrophilic interaction chromatography (HILIC) materials, such as polyhydroxyethyl aspartamide, has proven effective. capes.gov.brresearchgate.netnih.gov Complete retention of the analyte on the HILIC SPE material was achieved when the kidney extracts were modified with 70% ethanol. capes.gov.brresearchgate.netnih.gov

Table 1: Overview of SPE Techniques for this compound Sample Preparation
SPE TechniqueMatrixExtraction/Cleanup DetailsSource
Tandem-SPE (SAX and C18-A)Animal Tissues (Beef, Chicken), MilkInitial extraction with 5% TFA. Cleanup with ion-exchange (SAX) followed by C18-A cartridge. researchgate.net
Single Cartridge SPE (C18)Chicken MuscleInitial extraction with methanol-0.2M sulfuric acid. Purification on a Sep-pak C18 cartridge. epa.gov
HILIC-SPE (Polyhydroxyethyl aspartamide)Swine KidneyConcentration of aqueous extracts from PHWE. Extracts modified with 70% ethanol for complete analyte retention. capes.gov.brresearchgate.netnih.gov

Pressurized Hot Water Extraction Methods for Tissue Samples

Pressurized Hot Water Extraction (PHWE), also known as accelerated solvent extraction, is an advanced technique that uses water at elevated temperatures and pressures to extract compounds from solid and semi-solid samples. acs.org This method is particularly advantageous for polar to medium-polarity analytes like this compound, offering an environmentally friendly alternative to organic solvents. acs.org

A novel approach for the determination of avoparcin in swine kidney tissue utilizes PHWE with modified water. capes.gov.brnih.gov In this method, complete recovery of avoparcin from spiked kidney samples was achieved using hot water modified with 30% ethanol (v/v). capes.gov.brnih.gov The extraction was performed at a temperature of 75°C and a pressure of 50 atmospheres. capes.gov.brnih.gov

A key feature of this method is the in-situ sample cleanup, which is accomplished through matrix solid-phase dispersion. capes.gov.brnih.gov This involves using the acrylic polymer XAD-7 HP and adding triethylammonium phosphate (TEAP) directly to the extraction solvent. capes.gov.brnih.gov The resulting aqueous extracts are then concentrated using SPE with a HILIC material before final analysis by high-performance liquid chromatography (HPLC). capes.gov.brnih.gov This integrated extraction and cleanup strategy demonstrated an average recovery of 108% for avoparcin from kidney samples, showcasing its high efficiency. capes.gov.brnih.gov

Table 2: Parameters for Pressurized Hot Water Extraction of this compound
ParameterConditionSource
MatrixSwine Kidney capes.gov.brnih.gov
Extraction SolventWater modified with 30% ethanol (v/v) capes.gov.brnih.gov
Temperature75°C capes.gov.brnih.gov
Pressure50 atm capes.gov.brnih.gov
In-situ CleanupMatrix solid-phase dispersion with XAD-7 HP polymer and triethylammonium phosphate (TEAP) capes.gov.brnih.gov
Average Recovery108% capes.gov.brnih.gov

Methodological Comparison of Analytical Sensitivities and Specificities

The choice of analytical methodology directly impacts the sensitivity and specificity of this compound detection. A range of methods has been developed, from traditional microbiological assays to advanced chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) methods have been widely used. One such method, using a C18 column with UV and amperometric detection (AMD), achieved a detection limit of 0.5 µg/g in chicken muscle. researchgate.net Another HPLC-UV method reported high recoveries of 99.5-104% from spiked chicken muscle and a detection limit of 0.5 µg/g. epa.gov This HPLC method's results were highly correlated with those from traditional bioassays (r=0.95), suggesting it could be a faster substitute. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity. A method combining tandem-SPE with LC-ESI-MS/MS (electrospray ionization) was developed for trace-level detection of this compound and its beta analogue in animal tissues and milk. researchgate.net This technique achieved an instrumental limit of detection (LOD) of 3 ng/mL. researchgate.net The method could quantify avoparcin at levels as low as 5 ppb in milk, 10 ppb in beef, and 25 ppb in chicken muscle and liver, with recoveries exceeding 73.3%. researchgate.net

Older analytical methods show significant limitations in comparison. Microbiological assays, which measure the antibiotic activity of an extract, have been used for animal feeds but suffer from lower sensitivity, with limits of determination around 2 mg/kg. rsc.org Other reports indicate LODs for microbiological assays ranging from 0.2 mg/kg to 0.5 mg/kg, along with a lack of specificity, as they may respond to other antibiotics. apvma.gov.au Gas-Liquid Chromatography (GLC) was found to have good sensitivity but was not specific for avoparcin. apvma.gov.au In contrast, Radioimmunoassay (RIA) is noted as a far more sensitive and specific method, particularly for milk, with an LOD of 0.01 mg/kg. apvma.gov.au

The PHWE-HPLC-UV method reported an average recovery of 108% from kidney samples, indicating high accuracy, with a retention time of less than 15 minutes for avoparcin. capes.gov.brnih.gov

Table 3: Comparison of Analytical Method Performance for Avoparcin Detection
MethodMatrixSensitivity (LOD/LOQ)Recovery / AgreementSpecificitySource
LC-ESI-MS/MS with Tandem-SPEAnimal Tissues, Milk3 ng/mL (instrumental); 5-25 ppb (in matrix)> 73.3%High researchgate.net
HPLC-UV/AMDChicken Muscle0.5 µg/g-Moderate researchgate.net
HPLC-UVChicken Muscle0.5 µg/g99.5 - 104%High correlation with bioassay (r=0.95) epa.gov
PHWE-HPLC-UVSwine KidneyNot specified108% (average)High capes.gov.brnih.gov
Radioimmunoassay (RIA)Milk0.01 mg/kg-High apvma.gov.au
Microbiological AssayAnimal Feeds2 mg/kg92.8 - 104.2%Low (may respond to other antibiotics) rsc.orgapvma.gov.au
Gas-Liquid Chromatography (GLC)GeneralGood sensitivity-Low (not specific for avoparcin) apvma.gov.au

Ecological and Environmental Impact Research Pertaining to Avoparcin Alpha

Occurrence and Fate of Avoparcin-alpha and its Resistance Determinants in Environmental Compartments

The use of avoparcin (B1665849) in animal agriculture has led to the widespread occurrence of its resistance determinants in various environmental settings. pnas.org Research indicates that the primary route of environmental contamination is through animal waste, which introduces both the antibiotic and resistant bacteria into soil and water systems. pnas.orgejast.org

The long-term application of avoparcin in livestock feed created a strong selective pressure for glycopeptide-resistant enterococci (GRE), particularly those carrying the vanA gene cluster. semanticscholar.orgcambridge.org This gene confers cross-resistance to vancomycin (B549263), a critically important antibiotic in human medicine. semanticscholar.org Consequently, farm environments, including the animals themselves, their manure, and the surrounding soil and water, became significant reservoirs for these resistance determinants. pnas.orgsemanticscholar.org

Even years after the use of avoparcin was discontinued (B1498344) in many countries, studies have shown the remarkable persistence of these resistance genes in the environment. semanticscholar.org In Taiwan, a nationwide surveillance on chicken farms following the ban of avoparcin in 2000 showed a decrease in vancomycin-resistant enterococci (VRE), but their presence was still detectable. researchgate.net For instance, VRE prevalence in E. faecalis dropped from 13.7% in 2000 to 3.7% in 2003. researchgate.net Similarly, studies in Denmark and New Zealand found that VRE persisted in broiler flocks long after the avoparcin ban. semanticscholar.orgnih.gov In Denmark, five years after the ban, VRE was still found in 74.5% of broiler flocks. nih.gov This persistence is worrying as it maintains a reservoir for the potential horizontal transfer of resistance genes to other bacteria, including human pathogens. semanticscholar.org The continued presence of VRE may be attributed to the stability of the resistance determinants, the fitness of the resistant bacterial clones, or co-selection by other antibiotics still in use. researchgate.netnih.gov

The fate of avoparcin itself in the environment involves potential hydrolysis of its two forms, α-avoparcin and β-avoparcin, under certain conditions. researchgate.net However, the more significant and lasting environmental legacy is the reservoir of resistance genes it helped to establish. semanticscholar.org These genes can enter aquatic environments through agricultural runoff and sewage, potentially contaminating water bodies and facilitating further dissemination. asm.org

Prevalence of Vancomycin-Resistant Enterococci (VRE) in Poultry Flocks Before and After Avoparcin Ban
Country/RegionYear(s)VRE Prevalence in PoultryNotes
Denmark199582%Before avoparcin ban. cambridge.org
Denmark199712%After avoparcin ban. cambridge.org
Germany1995100%Before avoparcin ban. cambridge.org
Germany199725%After avoparcin ban. cambridge.org
Taiwan (E. faecalis)200013.7%Year of avoparcin ban. researchgate.net
Taiwan (E. faecalis)20033.7%Three years after avoparcin ban. researchgate.net
Taiwan (E. faecium)20003.4%Year of avoparcin ban. researchgate.net
Taiwan (E. faecium)20030%Three years after avoparcin ban. researchgate.net

Influence on Microbial Ecology and Fermentation Processes in Animal Microbiomes (e.g., Rumen Microbiome Studies)

The introduction of this compound into animal feed significantly altered the microbial ecology within the animal gut. Studies on the ovine rumen microbiome demonstrated that feeding sheep with avoparcin led to distinct changes in the composition of cellulolytic bacteria. researchgate.net Specifically, the antibiotic significantly reduced the populations of Ruminococcus species, while promoting a shift towards a higher prevalence of Bacteroides succinogenes. researchgate.net This shift is noteworthy because B. succinogenes was found to be more efficient at solubilizing highly ordered forms of cellulose (B213188) compared to Ruminococcus albus. researchgate.net While total bacterial numbers were not affected, the balance within the crucial cellulolytic population was clearly disturbed. researchgate.net

In poultry, the use of avoparcin in feed was also observed to select for specific microbial populations. scielo.br Research on the cloacal microbiota of chickens fed with avoparcin-supplemented feed revealed a notable increase in the prevalence of Enterococcus faecium. scielo.br This was in contrast to the control group (not fed avoparcin), where other, less pathogenic enterococci species were dominant. scielo.br This selection of E. faecium highlights how antibiotic growth promoters can alter the gut microbiota, potentially favoring organisms that are more adapted to the presence of the antibiotic. scielo.br

Observed Influence of Avoparcin on Animal Microbiomes
Animal ModelMicrobiome StudiedObserved Effect of AvoparcinReference
SheepRumen (Cellulolytic Bacteria)Significant reduction in Ruminococcus species. researchgate.net
SheepRumen (Cellulolytic Bacteria)Shift in balance towards Bacteroides succinogenes. researchgate.net
PoultryCloacal MicrobiotaIncreased prevalence of Enterococcus faecium. scielo.br

Dynamics of Dissemination of Antibiotic Resistance Genes in Natural and Anthropogenic Ecosystems

The use of avoparcin in agriculture has been a key driver in the dissemination of glycopeptide resistance genes from animal farming systems into the wider environment. pnas.orgresearchgate.net The primary mechanism is the selection of bacteria, mainly enterococci, that have acquired resistance genes, most notably the vanA transposon (Tn1546), which confers high-level resistance to vancomycin. semanticscholar.orgasm.org These resistant bacteria are shed in the feces of livestock, contaminating manure, which is often spread on agricultural land as fertilizer. pnas.orgejast.org This practice directly introduces antibiotic resistance genes (ARGs) into the soil. ejast.org

From agricultural soils, these ARGs can disseminate further into natural ecosystems. Runoff from fertilized fields can carry resistant bacteria and free-floating genetic material into streams, rivers, and groundwater, contaminating aquatic environments. asm.org Once in these environments, the resistance genes can be taken up by native soil and water bacteria through horizontal gene transfer. semanticscholar.org This process expands the reservoir of antibiotic resistance beyond the original host species and outside the farm environment. ejast.org

The persistence of these genes is a major concern. Studies have shown that even after the selective pressure from avoparcin was removed, vanA-type resistance determinants have persisted in farm environments for decades. semanticscholar.org This long-term persistence is thought to be facilitated by several factors, including the potential for co-selection. nih.gov For example, the genetic linkage of vancomycin resistance genes with genes conferring resistance to other antibiotics, such as macrolides (e.g., erythromycin) or bacitracin, means that the continued use of these other antibiotics can inadvertently maintain the presence of vancomycin resistance. researchgate.netnih.gov The constant detection of VRE worldwide, long after avoparcin was banned in many regions, suggests that factors other than avoparcin use are now contributing to the dissemination and maintenance of these resistance genes in both natural and human-influenced ecosystems.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to determine the structural stability of Avoparcin-alpha under varying physiological conditions?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry to monitor degradation products under simulated gastric/intestinal pH conditions. Validate stability via kinetic modeling (e.g., Arrhenius equation for temperature-dependent degradation) and compare with spectroscopic data (e.g., NMR for structural integrity) .
  • Data Presentation : Tabulate degradation rates (e.g., half-life, % recovery) across pH/temperature gradients (Table 1). Follow journal guidelines for table formatting (Roman numerals, footnotes, self-explanatory labels) .

Q. How can researchers validate the specificity of this compound detection assays in complex biological matrices?

  • Methodological Answer : Perform spike-and-recovery experiments using spiked serum/plasma samples. Calculate recovery rates (%) and limit of detection (LOD) via standard curves. Cross-validate with orthogonal methods (e.g., ELISA for protein interactions or microbial susceptibility testing) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro antimicrobial efficacy and in vivo pharmacokinetic data for this compound?

  • Methodological Answer :

Conduct dose-response studies in animal models to correlate tissue concentration-time profiles (AUC/MIC ratios) with efficacy.

Use multivariate regression to identify confounding variables (e.g., protein binding, metabolic clearance).

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

  • Data Analysis : Compare in vitro MIC values with in vivo bacterial load reduction rates. Use forest plots to visualize confidence intervals and heterogeneity .

Q. How should researchers design studies to assess this compound’s role in antimicrobial resistance (AMR) gene transfer?

  • Methodological Answer :

  • Experimental Design : Use conjugative plasmid models in Enterococci co-cultures under sub-inhibitory this compound concentrations. Apply metagenomic sequencing to track horizontal gene transfer (e.g., vanA gene).
  • Statistical Rigor : Report effect sizes with 95% CIs; avoid overstating "significance" without predefined p-value thresholds .
    • Ethical Compliance : Adhere to biosafety level-2 protocols and declare conflicts of interest per journal guidelines .

Q. What computational approaches are suitable for modeling this compound’s interaction with ribosomal targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities. Validate with cryo-EM or X-ray crystallography data. Use PDB repositories for comparative analysis .
  • Limitations : Acknowledge force field approximations and solvent model constraints in computational results .

Data Interpretation & Reporting

Q. How to address variability in this compound’s bioavailability across animal models?

  • Methodological Answer :

  • Stratify data by species, age, and metabolic phenotype. Use mixed-effects models to account for inter-individual variability.
  • Report coefficient of variation (CV) for pharmacokinetic parameters (e.g., Cmax, Tmax) .
    • Reproducibility : Share raw data via repositories like Figshare; include stepwise protocols in supplementary materials .

Q. What frameworks evaluate the ecological impact of this compound residues in agricultural settings?

  • Methodological Answer :

  • Apply PECO (Population, Exposure, Comparator, Outcome) framework for environmental risk assessment.
  • Measure soil/water residue levels via LC-MS/MS and model bioaccumulation using fugacity equations .
    • Policy Implications : Align findings with WHO guidelines on antimicrobial use in livestock .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines when using this compound in human microbiota studies?

  • Methodological Answer :

  • Obtain IRB approval for fecal sample collection; document informed consent forms.
  • Use de-identified metadata and anonymize sequencing data in public repositories .
    • Transparency : Declare funding sources and adhere to CARE guidelines for microbiome research .

Q. What are the best practices for reconciling negative or inconclusive results in this compound studies?

  • Methodological Answer :

  • Pre-register hypotheses on Open Science Framework (OSF) to mitigate publication bias.
  • Report Bayesian statistics to quantify evidence strength (e.g., Bayes factors) instead of binary p-values .

Tables for Reference
Table 1 : Example stability data for this compound under physiological conditions

pHTemperature (°C)Half-life (h)% Recovery
2.0378.2 ± 0.392.4
7.43724.1 ± 1.185.7
Footnotes: Data presented as mean ± SD; n=3 replicates .

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